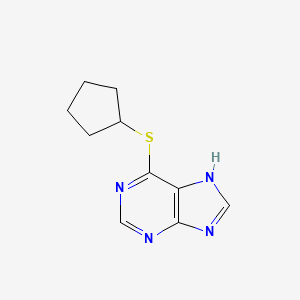
7H-Purine, 6-(cyclopentylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Purine, 6-(cyclopentylthio)- is a purine derivative with a cyclopentylthio group at the 6-position Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine, 6-(cyclopentylthio)- typically involves the substitution of a halogenated purine with a cyclopentylthiol group. One common method is the reaction of 6-chloropurine with cyclopentylthiol in the presence of a base, such as potassium carbonate, under reflux conditions . This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the cyclopentylthio group.
Industrial Production Methods
Industrial production methods for 7H-Purine, 6-(cyclopentylthio)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7H-Purine, 6-(cyclopentylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyclopentylthio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted purines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7H-Purine, 6-(cyclopentylthio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways involving purines.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 7H-Purine, 6-(cyclopentylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in nucleic acid synthesis, thereby exerting antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Mercaptopurine: A thiopurine used as an immunosuppressant and anticancer agent.
Thioguanine: Another thiopurine with similar applications in cancer treatment.
Azathioprine: A prodrug that is metabolized to 6-mercaptopurine and used in immunosuppressive therapy.
Uniqueness
7H-Purine, 6-(cyclopentylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The cyclopentylthio group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development in various fields .
Eigenschaften
CAS-Nummer |
6974-88-5 |
|---|---|
Molekularformel |
C10H12N4S |
Molekulargewicht |
220.30 g/mol |
IUPAC-Name |
6-cyclopentylsulfanyl-7H-purine |
InChI |
InChI=1S/C10H12N4S/c1-2-4-7(3-1)15-10-8-9(12-5-11-8)13-6-14-10/h5-7H,1-4H2,(H,11,12,13,14) |
InChI-Schlüssel |
BHOCVNZZUJWSOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)SC2=NC=NC3=C2NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


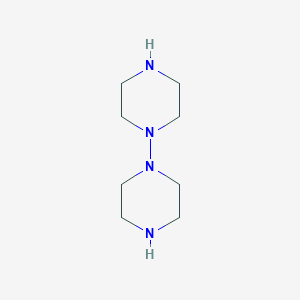
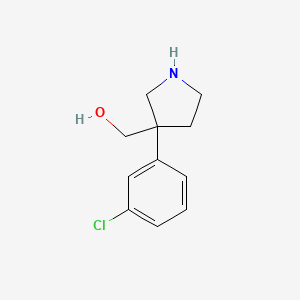




![4-Methyl-N-(7-(5-methylfuran-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B11766901.png)
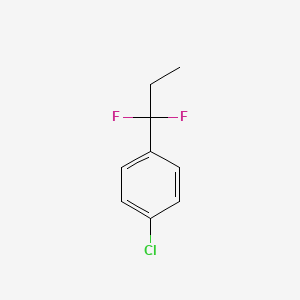
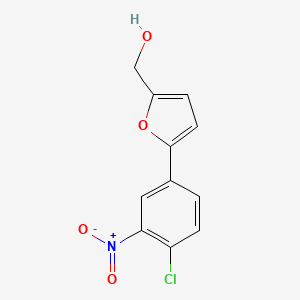
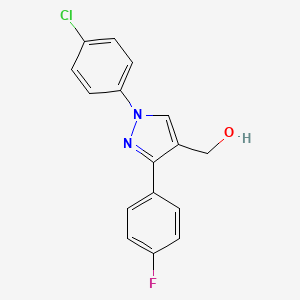
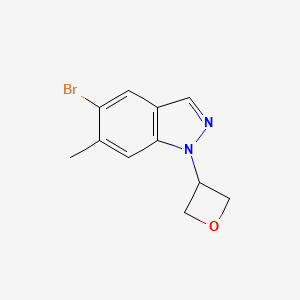

![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
